molecular formula C22H29NO2 B1603666 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde CAS No. 214601-15-7

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde

Cat. No.: B1603666
CAS No.: 214601-15-7
M. Wt: 339.5 g/mol
InChI Key: DHTHWYZNJZNTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde, also known as DIPH-HBA, is a versatile and important chemical compound used in a variety of scientific research applications. It is a derivative of benzaldehyde and is synthesized from diisopropylamine and 1-phenylpropyl alcohol. DIPH-HBA has a wide range of applications in biochemical and physiological research and is used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of the compound.

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Derivatives

    The compound was involved in the synthesis of novel derivatives like 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, characterized using various spectral data and investigated for their solubility in different solvents (Yüksek et al., 2005).

  • Intermediate in Drug Synthesis

    It has been used as an intermediate in the efficient synthesis of the muscarinic receptor antagonist fesoterodine, highlighting its importance in pharmaceutical applications (Lee et al., 2015).

  • Formation of Complex Molecules

    The compound is useful for the preparation of more complex molecules, such as substituted biphenyls, through reactions like Suzuki-type coupling (Blasco et al., 2017).

  • Chromatographic Analysis

    It is involved in chromatographic analyses, demonstrating its utility in chemical analysis (Korhonen & Knuutinen, 1984).

  • Synthesis of Polyazomethines

    Bis-aldehyde monomers related to this compound were synthesized and polymerized to create electrically conductive polyazomethines, highlighting potential applications in material science (Hafeez et al., 2019).

  • Antioxidant Properties

    Derivatives of this compound have been studied for their antioxidant activities, showcasing its potential in health-related applications (Alkan et al., 2008).

Chemical Properties and Reactions

  • Reactivity in Knoevenagel Reaction

    The compound's derivatives participate in the Knoevenagel reaction, used to synthesize a variety of organic compounds (Yasuda & Midorikawa, 1966).

  • Oxidative Polycondensation

    It undergoes oxidative polycondensation, a reaction useful in polymer science for creating materials with specific properties (Mart et al., 2006).

  • Application in Selective Oxidation

    A related compound demonstrates selective oxidation of aromatic methyl groups, indicating potential utility in organic synthesis (Boldron et al., 2005).

Properties

IUPAC Name

3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTHWYZNJZNTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593076
Record name 3-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214601-15-7
Record name 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214601-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde
Reactant of Route 2
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde
Reactant of Route 3
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde
Reactant of Route 5
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.